Midodrine vs Ephedrine: Superior Standing Blood Pressure Elevation Without Tachycardia in Autonomic Failure
In a double-blind, randomized crossover study comparing midodrine with ephedrine in eight patients with refractory orthostatic hypotension due to autonomic failure, midodrine significantly increased standing systolic blood pressure over both placebo and ephedrine, whereas ephedrine did not significantly differ from placebo [1]. Additionally, ephedrine significantly increased pulse rate compared with both placebo and midodrine, while midodrine produced a clinically minimal decrease in pulse rate [1]. This demonstrates midodrine's α1-selectivity confers a differentiated efficacy and safety profile compared to non-selective sympathomimetics.
| Evidence Dimension | Standing systolic blood pressure change |
|---|---|
| Target Compound Data | Significant increase vs placebo (P < 0.001) and vs ephedrine (P < 0.05) |
| Comparator Or Baseline | Ephedrine: no significant difference vs placebo (P > 0.05) |
| Quantified Difference | Midodrine improved frequency of ability to stand; higher incidence of standing SBP >80 mmHg vs placebo (P < 0.001) |
| Conditions | Double-blind, randomized crossover trial; 3-5 day titration period; 3-5 day maintenance; n=8 patients with autonomic failure |
Why This Matters
For procurement decisions, this demonstrates that midodrine provides measurable standing blood pressure improvement not achieved with ephedrine, while avoiding the undesirable β-adrenergic cardiac stimulation that ephedrine induces.
- [1] Fouad-Tarazi FM, Okabe M, Goren H. Alpha sympathomimetic treatment of autonomic insufficiency with orthostatic hypotension. Am J Med. 1995;99(6):604-610. View Source
